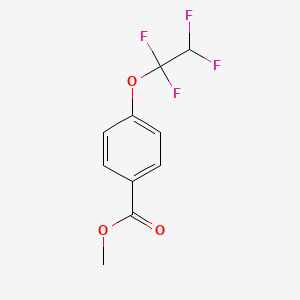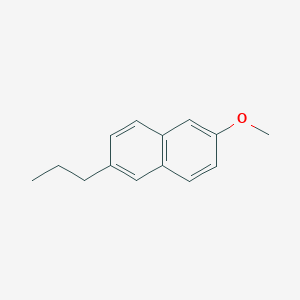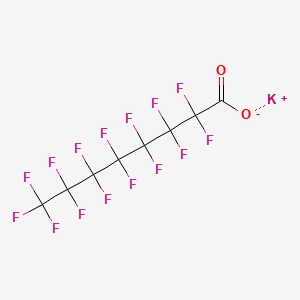
ペルフルオロオクタン酸カリウム
概要
説明
Potassium perfluorooctanoate is a perfluorinated compound where all hydrogen atoms on the carbon chain are replaced by fluorine atoms, and it terminates with a carboxylate group. This compound is known for its exceptional chemical stability and resistance to degradation, making it a persistent environmental pollutant. It is widely used in various industrial applications, including as a surfactant in the production of fluoropolymers and as a component in firefighting foams .
科学的研究の応用
Potassium perfluorooctanoate has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a surfactant in the synthesis of fluoropolymers and as a reagent in various organic reactions. In biology and medicine, it is studied for its potential effects on biological systems, including its bioaccumulation and toxicity. In industry, it is used in the production of non-stick coatings, water and stain repellents, and firefighting foams .
作用機序
Target of Action
Potassium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), primarily targets the liver . It has been found to cause hepatotoxicity in both rats and primates . The liver is a vital organ involved in detoxification, protein synthesis, and the production of biochemicals necessary for digestion.
Mode of Action
Potassium perfluorooctanoate interacts with its targets, causing a range of changes. In the liver, it causes hepatocellular hypertrophy, a condition characterized by an increase in the size of the liver cells . This interaction results in a steep dose-response curve, indicating that the severity of the hepatotoxic effects increases rapidly with the dosage .
Biochemical Pathways
Potassium perfluorooctanoate affects several biochemical pathways. One of the key pathways affected is the electron transfer system (ETS), which is crucial for energy production in cells . Exposure to potassium perfluorooctanoate inhibits the ETS, leading to reduced energy production . This inhibition can have downstream effects on various cellular processes that rely on energy from the ETS.
Pharmacokinetics
The pharmacokinetics of potassium perfluorooctanoate involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that potassium perfluorooctanoate is rapidly absorbed and reaches peak blood levels within a few hours of administration . The primary route of excretion is through urine . The elimination half-life of potassium perfluorooctanoate is approximately 14–42 days .
Result of Action
The action of potassium perfluorooctanoate at the molecular and cellular level results in several effects. These include hepatotoxicity, reduced feed consumption, salivation, breathing difficulties, hypoactivity, ataxia, hepatic vacuolation, reduced serum cholesterol, and in severe cases, mortality . These effects are indicative of the compound’s toxicity and its impact on the normal functioning of the body.
Action Environment
The action, efficacy, and stability of potassium perfluorooctanoate can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action. Studies have shown that the presence of oxygen can promote the oxidation of potassium perfluorooctanoate, leading to the desorption of the compound from the adsorbent interface . This underscores the importance of considering environmental factors when assessing the impact of potassium perfluorooctanoate.
生化学分析
Biochemical Properties
Potassium perfluorooctanoate has been found to interact with various biomolecules. It is known for its persistency (P), its potential for bioaccumulation (B) and its toxicity (T), suggesting that it is a promising candidate for being identified as a Substance of Very High Concern (SVHC) under REACH . It is also known to bioaccumulate in biota, especially in top predators .
Cellular Effects
Potassium perfluorooctanoate has been found to have cytotoxic effects on cells. For instance, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), dissipation of mitochondria membrane potential and apoptosis of Hep G2 cells . Moreover, it has been found to affect the activities of various enzymes and reduce glutathione content .
Molecular Mechanism
It is known that it can overwhelm homeostasis of antioxidative systems, boost ROS generation, impact mitochondria, and affect genes expression of apoptotic regulators, which results in start-ups of apoptosis program .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium perfluorooctanoate have been observed to change over time. For instance, it has been found that the acute hazard quotients (HQs) of Potassium perfluorooctanoate were less than 1 . This suggests that the effects of this compound can vary depending on the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of Potassium perfluorooctanoate have been found to vary with different dosages. For instance, chronic exposure to low dosage Potassium perfluorooctanoate was found to cause behavior defects and neurotoxicity through oxidative damages .
Metabolic Pathways
It is known that this compound is persistent in the environment and can accumulate in biota .
Transport and Distribution
Potassium perfluorooctanoate is known to be highly mobile in aqueous medium, allowing it to travel long distances in river water without further degradation . It is also known to be widely distributed in the environment, wildlife, and humans .
Subcellular Localization
It is known that this compound can be found in various environmental matrices including biota .
準備方法
Synthetic Routes and Reaction Conditions: Potassium perfluorooctanoate can be synthesized by the hydrolysis of perfluorooctanoic acid with potassium hydroxide. The reaction typically involves dissolving perfluorooctanoic acid in a mixture of ethanol and water, followed by the addition of potassium hydroxide. The reaction mixture is then heated to facilitate the hydrolysis process, resulting in the formation of potassium perfluorooctanoate .
Industrial Production Methods: In industrial settings, the production of potassium perfluorooctanoate often involves the electrochemical fluorination of octanoic acid, followed by neutralization with potassium hydroxide. This method allows for the large-scale production of the compound with high purity and yield .
化学反応の分析
Types of Reactions: Potassium perfluorooctanoate primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxylate group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as various nucleophiles. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a strong acid may result in the formation of perfluorooctanoic acid, while reaction with a nucleophile may yield a perfluorinated compound with a different functional group .
類似化合物との比較
- Perfluorooctanoic acid
- Perfluorooctane sulfonate
- Perfluorononanoic acid
- Perfluorooctanesulfonamide
Comparison: Potassium perfluorooctanoate is unique among these compounds due to its potassium salt form, which enhances its solubility in water. Compared to perfluorooctanoic acid and perfluorooctane sulfonate, it has similar chemical stability and resistance to degradation but differs in its specific applications and toxicity profiles. Perfluorononanoic acid and perfluorooctanesulfonamide also share similar properties but have different functional groups, leading to variations in their chemical reactivity and environmental impact .
特性
CAS番号 |
2395-00-8 |
|---|---|
分子式 |
C8HF15KO2 |
分子量 |
453.17 g/mol |
IUPAC名 |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C8HF15O2.K/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |
InChIキー |
WZORSRJUUQCURL-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |
正規SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[K] |
Key on ui other cas no. |
2395-00-8 |
ピクトグラム |
Irritant |
関連するCAS |
335-67-1 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is colesevelam hydrochloride in removing potassium perfluorooctanoate (PFOA) from the body?
A1: While the provided abstract [] mentions a study investigating the effect of colesevelam hydrochloride on the elimination of PFOA in monkeys, it does not present the findings or conclusions. Therefore, we cannot determine the effectiveness of colesevelam hydrochloride in removing PFOA from the body based on this abstract alone. Further research and access to the full paper are necessary to answer this question.
Q2: How does temperature and the concentration of gegenions affect the Critical Micelle Concentration (CMC) of potassium perfluorooctanoate?
A2: Unfortunately, the provided abstract [] does not provide specific details on the relationship between temperature, gegenion concentration, and CMC of potassium perfluorooctanoate. To understand these specific effects, access to the full research paper is required.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)
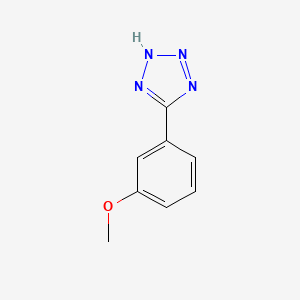
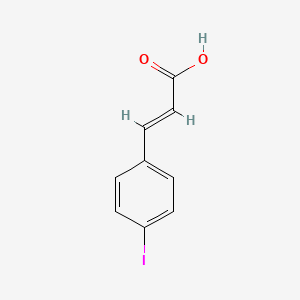
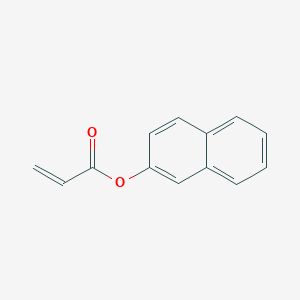
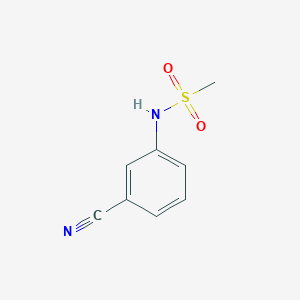
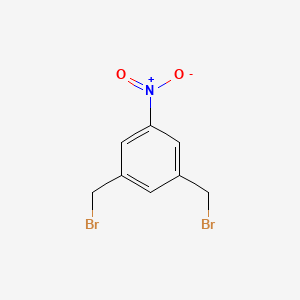
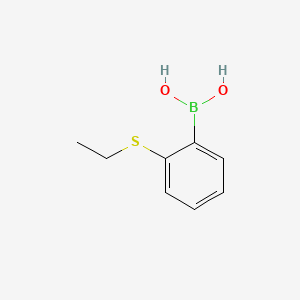
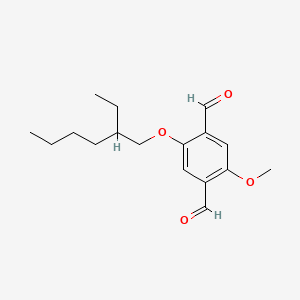
![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
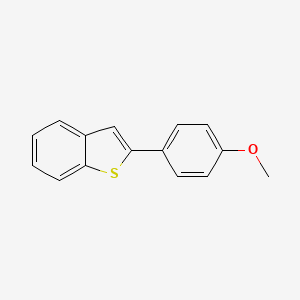

![[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid](/img/structure/B1587570.png)
